sec-Butylcyclohexane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

butan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYARKOMFKRPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871939 | |

| Record name | sec-Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | sec-Butylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7058-01-7, 26967-64-6 | |

| Record name | sec-Butylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7058-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007058017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, methylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026967646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sec-Butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to sec-Butylcyclohexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of sec-butylcyclohexane. The information is curated for professionals in research and development, with a focus on delivering precise data and methodological insights.

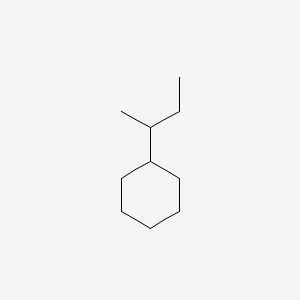

Chemical Structure

This compound, systematically named (1-methylpropyl)cyclohexane or 2-cyclohexylbutane, is a cycloalkane with the chemical formula C10H20.[1][2][3] Its structure consists of a cyclohexane ring attached to a sec-butyl group. The sec-butyl group is bonded to the cyclohexane ring via its secondary carbon atom.

The molecule possesses a chiral center at the carbon atom of the sec-butyl group that is attached to the cyclohexane ring. This gives rise to two stereoisomers: (R)-sec-butylcyclohexane and (S)-sec-butylcyclohexane.[4] Furthermore, the cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. The sec-butyl substituent can occupy either an equatorial or an axial position.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C10H20 | [1][2][5] |

| Molecular Weight | 140.27 g/mol | [1][4][5] |

| CAS Number | 7058-01-7 | [1][2][3] |

| Appearance | Colorless liquid | [1][6] |

| Density | 0.801 - 0.8131 g/cm³ | [1][2] |

| Boiling Point | 171 - 179.35 °C | [1][2] |

| Melting Point | -84.33 °C (estimate) | [1] |

| Flash Point | 48.2 °C | [1][2] |

| Vapor Pressure | 1.28 mmHg at 25 °C | [1][2] |

| Refractive Index | 1.44 - 1.4467 | [1][2] |

| Solubility | Insoluble in water | [1] |

| LogP (Predicted) | 5.29 | [7] |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for this compound is available and provides information about the carbon skeleton of the molecule.[6][8]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing this compound.[5][6] The mass spectrum shows characteristic fragmentation patterns that can be used for its identification.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for C-H stretching and bending vibrations of the cyclohexane and sec-butyl groups.[6][9]

Experimental Protocols

A. Synthesis of this compound (General Approach)

A plausible method for the synthesis of this compound is the Grignard reaction between a cyclohexyl magnesium halide and a 2-halobutane, or the reaction of a sec-butyl magnesium halide with a halocyclohexane. Another approach is the hydrogenation of sec-butylbenzene.

B. Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and purity assessment of this compound.[10]

-

Column Selection: A non-polar or moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for the separation of this compound from other hydrocarbons.[11]

-

Chromatographic Conditions: A temperature gradient program is recommended to ensure good resolution. The program could start at a low temperature and gradually increase. The carrier gas flow rate and injector temperature should be optimized for the specific instrument and column used.[11]

-

Sample Preparation: The sample can be diluted in a suitable solvent, such as hexane, before injection. Direct injection is a common technique.[11]

-

Mass Spectrometry Settings: Electron ionization (EI) is typically used. The mass spectrometer can be operated in full scan mode to obtain the full mass spectrum for identification or in selected ion monitoring (SIM) mode for quantification.[11]

Caption: Generalized workflow for the synthesis and analysis of this compound.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as a hazardous substance.[3][6] However, as with any chemical, appropriate safety precautions should be taken. Overexposure may cause skin and eye irritation, and it may have anesthetic effects such as drowsiness, dizziness, and headache.[5][6] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.

References

- 1. Cas 7058-01-7,this compound | lookchem [lookchem.com]

- 2. This compound | 7058-01-7 [chemnet.com]

- 3. Page loading... [guidechem.com]

- 4. (R)-(+)-sec-butylcyclohexane [webbook.nist.gov]

- 5. This compound | C10H20 | CID 23468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H20 | CID 23468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. ia601603.us.archive.org [ia601603.us.archive.org]

- 11. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to the Synthesis of sec-Butylcyclohexane from Styrene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines a multi-step synthetic pathway for the production of sec-butylcyclohexane, commencing from styrene. While a direct conversion is not established, this document details a scientifically grounded, albeit indirect, three-stage process. The synthesis involves the initial hydrogenation of styrene to ethylbenzene, followed by the formation of sec-butylbenzene via Friedel-Crafts alkylation of benzene, and culminates in the catalytic hydrogenation of sec-butylbenzene to yield the final product, this compound. This guide provides a thorough examination of the experimental protocols, reaction mechanisms, and quantitative data associated with each critical step, intended to serve as a comprehensive resource for chemical researchers and professionals in drug development.

Introduction

This compound is a saturated cyclic hydrocarbon with applications as a solvent and as an intermediate in organic synthesis. Its synthesis from readily available starting materials is of interest to the chemical community. Styrene, a commodity chemical, presents a potential, though indirect, precursor. This document delineates a theoretical three-step pathway to synthesize this compound from styrene. The proposed route is as follows:

-

Stage 1: Hydrogenation of Styrene to Ethylbenzene. The vinyl group of styrene is selectively reduced.

-

Stage 2: Synthesis of sec-Butylbenzene. This stage involves the Friedel-Crafts alkylation of a benzene ring with a C4 electrophile. As a direct conversion from ethylbenzene is not well-documented, this guide details the established industrial synthesis from benzene and n-butene. For the purposes of this guide, the benzene feedstock is considered a separate input.

-

Stage 3: Hydrogenation of sec-Butylbenzene to this compound. The aromatic ring of sec-butylbenzene is saturated to yield the final product.

Each stage is discussed in detail, with a focus on experimental procedures, underlying mechanisms, and relevant process data.

Overall Synthetic Workflow

The logical relationship between the three primary stages of the synthesis is illustrated below. This workflow outlines the progression from the initial reactant to the final product, highlighting the key transformation in each step.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Hydrogenation of Styrene to Ethylbenzene

The initial step in the proposed synthesis is the selective hydrogenation of the vinyl group of styrene to yield ethylbenzene. This is a well-established catalytic process, typically employing a heterogeneous catalyst.

Experimental Protocol

This protocol is adapted from procedures for catalytic hydrogenation of alkenes.[1][2]

-

Materials and Equipment:

-

Styrene (substrate)

-

Palladium on carbon (Pd/C, 5-10 wt%) or another suitable catalyst (e.g., Pd@CuBTC)[1]

-

Hydrogen gas (H₂) cylinder and regulator

-

High-pressure autoclave or a flask suitable for hydrogenation at atmospheric pressure (e.g., using a balloon)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite® on a sintered glass funnel)

-

Rotary evaporator

-

-

Procedure:

-

Reactor Setup: In a suitable reaction vessel, dissolve styrene (1 mmol) in an appropriate solvent (e.g., 2 mL of water or 0.4 mL of toluene-d8).[1][4]

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 0.06 mol% Pd@CuBTC or a specified amount of Pd/C).[1]

-

Purging: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air. Subsequently, purge the system with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm or 1 bar).[1][4] Begin vigorous stirring. The reaction is typically conducted at room temperature (~25 °C) to 60 °C.[4]

-

Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the styrene is fully consumed.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude ethylbenzene. Further purification can be achieved by distillation if necessary.

-

Quantitative Data

The yield and efficiency of styrene hydrogenation are highly dependent on the catalyst and reaction conditions.

| Parameter | Value | Catalyst | Reference |

| Substrate | Styrene | Pd/Ag Nanosheets | [4] |

| Product | Ethylbenzene | Pd/Ag Nanosheets | [4] |

| Temperature | 60 °C | Pd/Ag Nanosheets | [4] |

| Pressure | 1 atm H₂ | Pd/Ag Nanosheets | [4] |

| Reaction Time | 1 hour | Pd/Ag Nanosheets | [4] |

| Yield | >90% | Pd/Ag Nanosheets | [4] |

| Temperature | Room Temperature | Pd@CuBTC | [1] |

| Pressure | 1 bar H₂ | Pd@CuBTC | [1] |

| Yield | Quantitative | Pd@CuBTC | [1] |

Stage 2: Synthesis of sec-Butylbenzene

This stage involves the electrophilic aromatic substitution of a benzene ring with a sec-butyl group. The most common industrial method is the Friedel-Crafts alkylation of benzene with n-butene, catalyzed by a strong Lewis acid or a solid acid catalyst.[5][6]

Reaction Mechanism: Friedel-Crafts Alkylation

The reaction proceeds through the formation of a sec-butyl carbocation electrophile, which then attacks the nucleophilic benzene ring.

Caption: Mechanism of Friedel-Crafts alkylation of benzene with butene.

Experimental Protocol

This is a generalized protocol based on patented industrial processes.[7][8]

-

Materials and Equipment:

-

Benzene (aromatic substrate)

-

n-Butene (alkylating agent)

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) or a solid acid catalyst (e.g., zeolite beta, MCM-22)[6]

-

Anhydrous solvent (if required)

-

High-pressure reactor equipped with gas inlet, stirrer, and temperature control

-

Quenching solution (e.g., water or dilute acid)

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

Catalyst Preparation: If using a liquid aluminum chloride complex catalyst, it can be prepared by reacting AlCl₃ with an aromatic hydrocarbon and hydrogen chloride.[7]

-

Reactor Charging: Charge the reactor with benzene and the catalyst.

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-150 °C for AlCl₃ catalyst).[7] Introduce n-butene into the reactor under pressure while stirring vigorously. Maintain the temperature and pressure for the specified reaction time (e.g., 0.01 to 0.7 hours).[7]

-

Quenching: After the reaction period, cool the reactor. If using AlCl₃, carefully quench the reaction by adding water or a dilute aqueous acid to deactivate the catalyst.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) and then with water.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Remove any unreacted benzene and the solvent by distillation. The product, sec-butylbenzene, can be purified by fractional distillation to separate it from polyalkylated byproducts.

-

Quantitative Data

The following table summarizes typical conditions for the synthesis of sec-butylbenzene.

| Parameter | Value | Catalyst System | Reference |

| Reactants | Benzene, n-Butene | Liquid AlCl₃ complex | [7] |

| Benzene:Butene Molar Ratio | 1:0.2 to 1:1.2 | Liquid AlCl₃ complex | [7] |

| Temperature | 80 - 150 °C | Liquid AlCl₃ complex | [7] |

| Reaction Time | 0.01 - 0.7 hours | Liquid AlCl₃ complex | [7] |

| Catalyst Concentration | 0.01 - 0.9 wt% | Liquid AlCl₃ complex | [7] |

| Product Selectivity | Isobutylbenzene < 1 wt% | Liquid AlCl₃ complex | [7] |

| Reactants | Benzene, n-Butene | Zeolite Beta / MCM-22 | [6] |

| Temperature | 30 - 300 °C | Zeolite Beta / MCM-22 | [6] |

| Pressure | 200 - 1500 kPa | Zeolite Beta / MCM-22 | [6] |

Stage 3: Hydrogenation of sec-Butylbenzene to this compound

The final stage is the complete saturation of the aromatic ring of sec-butylbenzene to form this compound. This hydrogenation is typically performed at elevated temperature and pressure using a metal catalyst.

Reaction Mechanism: Catalytic Hydrogenation

The hydrogenation of aromatic rings on a metal surface is a heterogeneous catalytic process. The mechanism involves the adsorption of both the aromatic substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the ring.[2]

Caption: Simplified mechanism for the hydrogenation of sec-butylbenzene.

Experimental Protocol

This protocol is based on the procedure described by Klyuev et al. for the selective hydrogenation of sec-butylbenzene.[9]

-

Materials and Equipment:

-

sec-Butylbenzene (substrate, 99.9%)

-

Catalyst: 0.5% Palladium on Alumina (0.5% Pd/Al₂O₃), optionally modified with H₂SO₄ or H₂WO₄

-

High-pressure autoclave (e.g., PARR-300, 300 mL)

-

Hydrogen gas (H₂) cylinder and regulator

-

Gas chromatograph (GC) for analysis

-

-

Procedure:

-

Catalyst Pre-treatment: Prior to the reaction, reduce the catalyst sample in a stream of H₂ (50 mL/gcat min) at 300 °C for 1 hour. Transfer the reduced catalyst to the autoclave under an inert nitrogen atmosphere.

-

Reactor Charging: Charge the autoclave with the pre-reduced catalyst (e.g., 2 g) and sec-butylbenzene (e.g., 40 cm³).

-

Purging: Seal the autoclave and purge thoroughly with hydrogen gas.

-

Reaction: Pressurize the autoclave with hydrogen to 20 atm. Heat the reactor to the target temperature (90 °C or 140 °C) over 0.3–0.5 hours.

-

Execution: Maintain the reaction at the target temperature and pressure for 4 hours with vigorous stirring (e.g., 500 rpm).

-

Analysis: After the reaction, cool the autoclave, vent the pressure, and collect the liquid product. Analyze the reaction mixture using a gas chromatograph with a suitable column (e.g., SE-54 capillary column) to determine the conversion of sec-butylbenzene and the yield of this compound.

-

Quantitative Data

The following data on the hydrogenation of sec-butylbenzene is adapted from Klyuev et al.[9]

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion of s-BB (%) | Selectivity to s-BCH (%) |

| 0.5% Pd/Al₂O₃ | 90 | 20 | 18 | >99 |

| 0.5% Pd/Al₂O₃ | 140 | 20 | 50 | >99 |

| 0.5% Pd - 9% H₂SO₄/Al₂O₃ | 90 | 20 | 50 | >99 |

| 0.5% Pd - 9% H₂SO₄/Al₂O₃ | 140 | 20 | 100 | >99 |

| 0.5% Pd - 15% H₂WO₄/Al₂O₃ | 90 | 20 | 85 | >99 |

| 0.5% Pd - 15% H₂WO₄/Al₂O₃ | 140 | 20 | 100 | >99 |

Conclusion

This technical guide has detailed a feasible, though indirect, three-stage synthetic route to produce this compound starting from styrene. The pathway relies on established and well-documented chemical transformations: the hydrogenation of styrene, the Friedel-Crafts alkylation of benzene, and the final hydrogenation of the resulting sec-butylbenzene. By providing detailed experimental protocols, mechanistic diagrams, and quantitative data, this document serves as a valuable resource for researchers in organic synthesis and drug development. The modular nature of the described synthesis allows for optimization at each stage to achieve desired purity and yield of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. CN101784507A - The preparation method of sec-butylbenzene - Google Patents [patents.google.com]

- 7. EP0475687A1 - Catalytic process for production of sec-butylbenzene - Google Patents [patents.google.com]

- 8. cerritos.edu [cerritos.edu]

- 9. mdpi.com [mdpi.com]

sec-Butylcyclohexane CAS number and safety data sheet

CAS Number: 7058-01-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butylcyclohexane, including its chemical and physical properties, a detailed summary of its safety data sheet, and relevant experimental protocols. The information is intended for use by professionals in research and development.

Chemical and Physical Properties

This compound, also known as (1-methylpropyl)cyclohexane, is a cycloalkane with the chemical formula C₁₀H₂₀. It is a colorless liquid at room temperature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7058-01-7 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀ | [1][2][3] |

| Molecular Weight | 140.27 g/mol | [1][2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 179.3 °C at 760 mmHg | |

| Melting Point | -84.33 °C (estimate) | |

| Flash Point | 48.2 °C (Closed Cup) | |

| Density | 0.801 g/cm³ | |

| Vapor Pressure | 1.28 mmHg at 25°C | |

| Refractive Index | 1.44 | |

| Solubility | Insoluble in water. |

Safety Data Sheet (SDS) Summary

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is essential to handle it with care due to potential health effects and its combustible nature.[4] Overexposure may lead to skin and eye irritation, and it is considered a neurotoxin that can cause anesthetic effects such as drowsiness, dizziness, and headache.[5]

Hazard Identification

-

GHS Classification: Not Classified.[4]

-

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation. High concentrations of vapor may cause anesthetic effects.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

-

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[6]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. If irritation persists, seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Toxicological Information

Table 2: Toxicological Data for Related Compounds

| Compound | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | Occupational Exposure Limits (TWA) |

| Cyclohexane | >5000 mg/kg | 13,900 ppm (4-hour) | OSHA PEL: 300 ppmNIOSH REL: 300 ppmACGIH TLV: 100 ppm[7][8][9][10][11] |

| Methylcyclohexane | >2000 mg/kg | Not available | OSHA PEL: 500 ppmNIOSH REL: 400 ppmACGIH TLV: 400 ppm[12][13][14] |

TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation of sec-butylbenzene. While a detailed, step-by-step protocol for this specific reaction was not found in the search results, a general procedure can be outlined based on similar hydrogenation reactions. This typically involves reacting sec-butylbenzene with hydrogen gas in the presence of a metal catalyst (e.g., platinum or palladium) under elevated pressure and temperature.

Logical Workflow for Synthesis:

Caption: Synthesis of this compound via Hydrogenation.

Determination of Flash Point (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is a critical safety parameter. The following is a detailed protocol for its determination using the Pensky-Martens closed-cup method, based on the ASTM D93 standard.[1][2][3][15][16]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced.

Materials:

-

This compound sample

-

Pensky-Martens closed-cup apparatus

-

Thermometer (with appropriate range)

-

Heating source

-

Ignition source (gas flame or electric igniter)

-

Barometer

Procedure:

-

Apparatus Preparation:

-

Clean and dry all parts of the Pensky-Martens cup thoroughly.

-

Assemble the apparatus according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Fill the test cup with the this compound sample up to the filling mark.

-

Place the lid on the cup and ensure a tight seal.

-

Insert the thermometer into its designated opening.

-

-

Heating and Stirring:

-

Application of Ignition Source:

-

When the sample temperature is approximately 23 ± 5°C below the expected flash point (48.2 °C), apply the ignition source for the first time.[2]

-

To apply the ignition source, momentarily stop stirring and dip the flame into the vapor space of the cup.

-

Continue to apply the ignition source at every 1 °C rise in temperature.[2]

-

-

Determination of Flash Point:

-

The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.

-

Record the temperature at which the flash occurs.

-

-

Barometric Pressure Correction:

-

Record the ambient barometric pressure.

-

Correct the observed flash point to standard atmospheric pressure (101.3 kPa) using the appropriate formula as specified in the ASTM D93 standard.

-

Experimental Workflow for Flash Point Determination:

Caption: Flash Point Determination (ASTM D93).

Conclusion

This technical guide provides essential information on this compound for research and development professionals. While the substance is not classified as hazardous, appropriate safety precautions should be taken during handling and use. The provided data and protocols are intended to support safe and effective laboratory practices. It is important to note the absence of specific regulatory exposure limits and comprehensive quantitative toxicity data, necessitating a cautious approach to handling this chemical.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. ASTM D93 - eralytics [eralytics.com]

- 3. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 4. This compound | C10H20 | CID 23468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexane [cdc.gov]

- 8. CYCLOHEXANE | Occupational Safety and Health Administration [osha.gov]

- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 10. Cyclohexane - IDLH | NIOSH | CDC [cdc.gov]

- 11. nj.gov [nj.gov]

- 12. dnacih.com [dnacih.com]

- 13. METHYLCYCLOHEXANE | Occupational Safety and Health Administration [osha.gov]

- 14. restoredcdc.org [restoredcdc.org]

- 15. delltech.com [delltech.com]

- 16. store.astm.org [store.astm.org]

In-Depth Technical Guide: Physical Properties of sec-Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of sec-butylcyclohexane, with a primary focus on its boiling point. This document includes a compilation of reported physical data, a detailed experimental protocol for boiling point determination based on established standards, and visualizations to elucidate key concepts and workflows.

Physical and Chemical Properties of this compound

This compound is a cycloalkane with the chemical formula C10H20. It is a colorless liquid at room temperature and is used in various industrial applications, including as a solvent and a chemical intermediate. An accurate understanding of its physical properties is crucial for its application in scientific research and chemical synthesis.

Data Presentation

The following table summarizes the key physical properties of this compound compiled from various sources. It is important to note that slight variations in reported values can occur due to different experimental conditions and measurement techniques.

| Property | Value |

| Boiling Point | 171-172 °C[1], 179.3 °C at 760 mmHg[2], 179.35 °C[1][3] |

| Melting Point | -84.33 °C (estimate)[1][3] |

| Density | 0.801 g/cm³[2], 0.8131 g/cm³[1][3] |

| Vapor Pressure | 1.28 mmHg at 25 °C[2][3] |

| Flash Point | 48.2 °C[2][3] |

| Refractive Index | 1.44[2], 1.4467[3] |

| Molecular Formula | C₁₀H₂₀[2][3][4][5][6] |

| Molecular Weight | 140.27 g/mol [3][4][5] |

| CAS Number | 7058-01-7[2][3][4][5][6] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical property that can be used for identification and purity assessment. A standard and widely accepted method for determining the boiling point of volatile organic liquids like this compound is distillation.

Experimental Protocol: Distillation Method (Based on ASTM D1078)

This protocol outlines the determination of the boiling point of this compound using a simple distillation apparatus. This method is consistent with the principles outlined in the ASTM D1078 standard for determining the distillation range of volatile organic liquids.[3][7][8][9][10]

2.1.1. Materials and Apparatus

-

This compound sample

-

Distillation flask (e.g., 250 mL)

-

Condenser (Liebig or similar)

-

Adapter

-

Receiving cylinder (graduated)

-

Thermometer (calibrated, with appropriate range)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

2.1.2. Procedure

-

Apparatus Setup:

-

Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

-

Place a few boiling chips in the distillation flask to ensure smooth boiling.

-

Add a measured volume (e.g., 100 mL) of this compound to the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

-

Place the receiving cylinder at the outlet of the condenser to collect the distillate.

-

-

Distillation:

-

Begin heating the distillation flask gently using the heating mantle or oil bath.

-

Observe the liquid and record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.

-

Continue the distillation at a steady rate (e.g., 4-5 mL per minute).

-

Record the temperature at regular intervals (e.g., after every 10 mL of distillate is collected).

-

The temperature should remain relatively constant throughout the distillation of a pure compound. This constant temperature is the boiling point.

-

Record the final temperature when the last of the liquid has vaporized from the flask.

-

-

Data Analysis:

-

The boiling point is reported as the temperature range from the initial boiling point to the final temperature. For a pure substance, this range should be narrow (typically 1-2 °C).

-

Visualizations

Logical Relationship of Boiling Point

The following diagram illustrates the relationship between intermolecular forces, vapor pressure, and the boiling point of a liquid.

References

- 1. Cas 7058-01-7,this compound | lookchem [lookchem.com]

- 2. kelid1.ir [kelid1.ir]

- 3. store.astm.org [store.astm.org]

- 4. This compound | C10H20 | CID 23468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H20 | CID 23468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H20 | CID 23468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Isomers of sec-Butylcyclohexane and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the isomers of sec-butylcyclohexane, focusing on their conformational stability. The principles and methodologies discussed are fundamental to medicinal chemistry and drug development, where the three-dimensional structure of a molecule dictates its biological activity.

Introduction to this compound Isomerism

This compound is a monosubstituted cycloalkane that serves as an excellent model for understanding the interplay between stereoisomerism and conformational dynamics. Its structural features give rise to multiple isomers with distinct energy profiles, which ultimately govern the molecule's physical properties and chemical reactivity. An understanding of these isomeric forms is critical for predicting molecular interactions in biological systems.

The isomers of this compound can be categorized into two main types:

-

Stereoisomers: Arising from the presence of a chiral center.

-

Conformational Isomers (Conformers): Resulting from the rotation around single bonds, specifically the "ring flip" of the cyclohexane moiety.

Analysis of Isomeric Forms

Stereoisomers: (R)- and (S)-sec-Butylcyclohexane

The sec-butyl group, correctly named butan-2-yl, contains a chiral carbon—the carbon atom bonded to the cyclohexane ring, a methyl group, an ethyl group, and a hydrogen atom. This chirality means that this compound exists as a pair of non-superimposable mirror images, or enantiomers:

-

(R)-sec-butylcyclohexane

-

(S)-sec-butylcyclohexane

These two enantiomers have identical physical properties (e.g., boiling point, density) and equal stability. They differ only in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as receptors and enzymes in the body. For the remainder of this stability analysis, it is important to note that the conformational energy differences are identical for both the (R) and (S) enantiomers.

Conformational Isomers: Axial vs. Equatorial Preference

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain.[1] In a substituted cyclohexane, the substituent can occupy one of two positions:

-

Axial (a): The bond to the substituent is parallel to the principal axis of the ring.

-

Equatorial (e): The bond to the substituent extends from the "equator" of the ring.

These two chair conformations are in rapid equilibrium at room temperature through a process known as a ring flip. However, they are not energetically equivalent. The conformation with the substituent in the equatorial position is generally more stable.[2]

The primary reason for this stability difference is the presence of 1,3-diaxial interactions . When a bulky group like sec-butyl is in the axial position, it experiences steric repulsion from the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions).[3][4] This steric strain, which is analogous to gauche interactions in butane, destabilizes the axial conformer.[3] In contrast, the equatorial position places the bulky group away from the rest of the ring, minimizing these repulsive forces.[4]

Quantitative Stability Analysis: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[5][6] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.[7]

The A-value for the sec-butyl group is estimated to be between 2.1 and 2.2 kcal/mol.[8] This value is intermediate between that of an ethyl group and an isopropyl group, reflecting its moderate steric demand.[7][8]

| Substituent Group | A-value (kcal/mol) | A-value (kJ/mol) | % Equatorial at 298 K | % Axial at 298 K | Equilibrium Constant (Keq) |

| Methyl | 1.74 | 7.3 | ~95% | ~5% | ~19 |

| Ethyl | 1.79 | 7.5 | ~96% | ~4% | ~24 |

| sec-Butyl | ~2.15 | ~9.0 | ~97.5% | ~2.5% | ~39 |

| Isopropyl | 2.15 | 9.0 | ~97.5% | ~2.5% | ~39 |

| tert-Butyl | >4.5 | >18.8 | >99.9% | <0.1% | >3000 |

Note: A-values are derived from experimental data and may vary slightly between sources. The A-value for sec-butyl is often cited as being very similar to isopropyl, approximately 2.15 kcal/mol. Calculations for % population and Keq are based on ΔG° = -RT ln(K) at 298 K using an A-value of 2.15 kcal/mol.

Logical and Experimental Workflow Diagrams

The relationships between the different isomers and the experimental process for determining their stability can be visualized.

Experimental Protocol: A-Value Determination by Low-Temperature ¹H NMR Spectroscopy

The determination of a substituent's A-value is a classic dynamic NMR (DNMR) experiment. The protocol involves cooling the sample until the rate of the chair-chair interconversion (ring flip) becomes slow on the NMR timescale, allowing for the observation and quantification of the individual axial and equatorial conformers.[9][10]

Objective

To experimentally determine the conformational free energy difference (A-value) for the sec-butyl group in cyclohexane by measuring the equilibrium constant between the axial and equatorial conformers at low temperature.

Materials and Equipment

-

Compound: this compound

-

Solvent: A deuterated solvent with a low freezing point, such as deuterated toluene (toluene-d₈, m.p. -95 °C) or a mixture of deuterated solvents.

-

Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

-

NMR tubes suitable for low-temperature work.

Methodology

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 0.02 M) of this compound in the chosen low-temperature deuterated solvent.

-

Transfer approximately 0.7 mL of the solution into a clean, dry NMR tube.

-

-

Spectrometer Setup (Room Temperature):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). At this temperature, the ring flip is rapid, and a single, time-averaged signal will be observed for specific protons on the cyclohexane ring and the substituent.[9]

-

-

Low-Temperature Data Acquisition:

-

Using the spectrometer's VT unit, gradually lower the sample temperature. A typical target temperature for slowing cyclohexane ring flips is below -80 °C.[9]

-

Allow the temperature to equilibrate for several minutes at each new setpoint.

-

Acquire a series of ¹H NMR spectra as the temperature is lowered. As the temperature decreases, the signals corresponding to the axial and equatorial conformers will broaden, coalesce, and finally resolve into two distinct sets of peaks corresponding to each conformer.[10]

-

Once the signals for the two conformers are well-resolved (the "slow exchange regime"), acquire a final high-quality spectrum with a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis and Calculation:

-

Identify a well-resolved signal in the low-temperature spectrum that is distinct for the axial and equatorial conformers. A common choice is the proton on the carbon bearing the substituent (the methine proton).

-

Integrate the area under the corresponding peaks for the equatorial conformer (Ieq) and the axial conformer (Iax).

-

Calculate the equilibrium constant (Keq) at the measurement temperature (T, in Kelvin):

-

Keq = Ieq / Iax

-

-

Calculate the Gibbs free energy difference (ΔG°), which is the A-value, using the following equation:

-

ΔG° = -RT ln(Keq)

-

Where R is the gas constant (1.987 cal·mol⁻¹·K⁻¹ or 8.314 J·mol⁻¹·K⁻¹).

-

-

Conclusion

The stability of this compound isomers is dominated by the conformational preference of the bulky sec-butyl group for the equatorial position in the chair conformation. This preference, driven by the avoidance of destabilizing 1,3-diaxial interactions, is quantitatively described by its A-value of approximately 2.15 kcal/mol. This strong energetic preference results in an equilibrium mixture at room temperature containing over 97% of the equatorial conformer. While the molecule also exists as (R) and (S) enantiomers, their conformational energetics are identical. The principles and experimental techniques outlined in this guide, particularly low-temperature NMR, are vital tools for researchers in drug discovery and chemical sciences for characterizing the three-dimensional structure and stability of cyclic molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H20 | CID 23468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Buy 1-(Sec-butyl)cyclohexane-1-carboxylic acid [smolecule.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

sec-Butylcyclohexane molecular weight and formula

Technical Data Sheet: sec-Butylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Formula

This compound is a cyclic alkane, a derivative of cyclohexane where a sec-butyl group is attached to the ring. Its chemical structure is characterized by a six-carbon ring bonded to a four-carbon branched alkyl substituent.

Molecular Formula: C₁₀H₂₀[1][2][3][4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its application in various experimental and industrial settings.

| Property | Value |

| Molecular Weight | 140.27 g/mol [1][4][5] |

| Alternative Molecular Weight | 140.2658 g/mol [2][3] |

| CAS Number | 7058-01-7[1][2][3][4][5] |

| Density | 0.801 g/cm³[3] |

| Boiling Point | 179.3 °C at 760 mmHg[3] |

| Flash Point | 48.2 °C[3] |

| Vapor Pressure | 1.28 mmHg at 25 °C[3] |

Logical Structure of Chemical Identification

The process of identifying and characterizing a chemical compound like this compound follows a logical workflow, starting from its basic formula to its detailed structural and physical properties.

Caption: Logical workflow for chemical characterization.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided data is compiled from various chemical databases. Experimental protocols are beyond the scope of this specific data sheet.

References

An In-depth Technical Guide to sec-Butylcyclohexane: Discovery and History

Abstract

This technical guide provides a comprehensive overview of sec-butylcyclohexane, a substituted cycloalkane of interest to researchers, scientists, and professionals in drug development. The document delves into the historical context of its discovery, rooted in the foundational principles of conformational analysis. Detailed experimental protocols for its synthesis, extensive quantitative data on its physicochemical properties, and visualizations of its conformational equilibrium and synthetic pathways are presented.

Discovery and History

The discovery of this compound is intrinsically linked to the broader historical development of conformational analysis in organic chemistry. While a singular "discovery" event with a specific date and individual is not prominently documented in easily accessible historical records, its synthesis and study are a direct result of the pioneering work on the stereochemistry of cyclohexane derivatives.

The intellectual groundwork was laid in the late 19th and early 20th centuries. In 1890, Hermann Sachse first proposed that the cyclohexane ring is not planar, suggesting the existence of flexible, strain-free "chair" and "boat" conformations. However, his theories were largely overlooked for decades. It wasn't until 1918 that Ernst Mohr used X-ray crystallography of diamond to validate Sachse's chair conformation, breathing new life into the concept of three-dimensional molecular structures for cyclic systems.

The mid-20th century saw a flourishing of research in this area. Derek Barton, in his seminal 1950 paper, applied the principles of conformational analysis to explain the reactivity of steroids, for which he shared the Nobel Prize in Chemistry in 1969. This work solidified the understanding that substituents on a cyclohexane ring have distinct properties based on their axial or equatorial orientation.

The synthesis of various alkyl-substituted cyclohexanes, including this compound, became a way to experimentally probe and quantify these conformational effects. Early preparations of such compounds were often achieved through the catalytic hydrogenation of the corresponding substituted benzene. In the case of this compound, this would involve the hydrogenation of sec-butylbenzene. These studies were crucial for developing the concept of "A-values," which quantify the steric strain of a substituent in the axial position.

Physicochemical and Conformational Data

The physical and conformational properties of this compound have been well-characterized. A summary of key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ | --INVALID-LINK-- |

| Molecular Weight | 140.27 g/mol | --INVALID-LINK-- |

| CAS Number | 7058-01-7 | --INVALID-LINK-- |

| Boiling Point | 171-172 °C | --INVALID-LINK-- |

| Density | 0.78 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.4467 | --INVALID-LINK-- |

Table 2: Conformational Data for the sec-Butyl Group

| Parameter | Value | Source(s) |

| A-Value (kcal/mol) | 2.15 | --INVALID-LINK-- |

| Favored Conformer | Equatorial | --INVALID-LINK-- |

Experimental Protocols

A historically significant and reliable method for the synthesis of this compound is the catalytic hydrogenation of sec-butylbenzene. The following protocol is a representative example based on established procedures for such transformations.

Synthesis of this compound via Hydrogenation of sec-Butylbenzene

Objective: To prepare this compound by the catalytic hydrogenation of sec-butylbenzene.

Materials:

-

sec-Butylbenzene

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for filtration and distillation

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel catalyst (typically supplied as a slurry in water) with ethanol to remove any residual water.

-

Reaction Setup: In the reaction vessel of the high-pressure hydrogenation apparatus, combine sec-butylbenzene and ethanol. Add the prepared Raney Nickel catalyst to the mixture.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when the hydrogen uptake ceases.

-

Workup: Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Purification: Transfer the filtrate to a separatory funnel and wash with water to remove the ethanol. Dry the organic layer over anhydrous sodium sulfate. Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point (171-172 °C).

-

Characterization: Confirm the identity and purity of the product using techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Visualizations

Conformational Equilibrium of this compound

The sec-butyl group on a cyclohexane ring can exist in either an axial or an equatorial position. Due to steric hindrance, the equatorial conformation is significantly more stable. This equilibrium is depicted in the following diagram.

Note: The DOT script above is a template. You would need to replace "https://i.imgur.com/your_axial_image.png" and "https://i.imgur.com/your_equatorial_image.png" with actual URLs to images of the axial and equatorial conformers of this compound if you were to render this diagram.

Synthetic Workflow: Hydrogenation of sec-Butylbenzene

The following diagram illustrates the key steps in the synthesis of this compound from sec-butylbenzene.

sec-Butylcyclohexane: A Thermodynamic Properties Database

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic properties of sec-butylcyclohexane. Due to the limited availability of a complete experimental database for this compound, this document presents the known data for the target compound and supplements it with a more extensive dataset for the closely related isomer, n-butylcyclohexane, for comparative purposes. Furthermore, this guide details the standard experimental methodologies employed for the determination of key thermodynamic parameters.

Data Presentation

The following tables summarize the available quantitative thermodynamic data for this compound and n-butylcyclohexane.

Table 1: Thermodynamic Properties of this compound

| Property | Value | Phase | Method |

| Molar Mass | 140.27 g/mol | - | Calculated |

| Enthalpy of Formation (ΔfH°) | -71.6 ± 0.7 kcal/mol | Gas | Combustion Calorimetry |

Table 2: Thermodynamic Properties of n-Butylcyclohexane (for comparison)

| Property | Value | Units | Temperature (K) | Phase |

| Enthalpy of Formation (ΔfH°) | -263.2 ± 1.3 | kJ/mol | 298.15 | Liquid |

| Enthalpy of Combustion (ΔcH°) | -6530.3 ± 1.2 | kJ/mol | 298.15 | Liquid |

| Standard Entropy (S°) | 344.97 | J/mol·K | 298.15 | Liquid |

| Heat Capacity (Cp) | 271.04 | J/mol·K | 298.15 | Liquid |

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the substance (this compound) is placed in a crucible within a high-pressure vessel, the "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 25-35 atm) to ensure complete combustion.

-

Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated calorimeter.

-

Ignition and Measurement: The sample is ignited electrically, and the resulting temperature change of the water is meticulously recorded.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. After applying corrections for the heat of formation of the final products (CO2 and H2O) and other side reactions, the standard enthalpy of combustion is determined. The enthalpy of formation is then calculated using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a substance as a function of temperature.

Methodology:

-

Sample Containment: A known mass of the sample is sealed in a calorimeter vessel.

-

Thermal Isolation: The calorimeter is placed within an adiabatic shield, which is maintained at the same temperature as the calorimeter to prevent heat exchange with the surroundings.

-

Heating: A measured amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample.

-

Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input.

-

Calculation: The heat capacity is calculated by dividing the electrical energy supplied by the resulting temperature change and the molar amount of the sample. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Methodology:

-

Apparatus: A static or ebulliometric apparatus is used. In a static apparatus, the liquid is placed in a thermostated vessel connected to a pressure-measuring device. An ebulliometer measures the boiling temperature of the liquid at a controlled pressure.

-

Degassing: The liquid sample is thoroughly degassed to remove any dissolved air.

-

Temperature and Pressure Measurement: The vapor pressure of the liquid is measured at various controlled temperatures.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

Calculation: According to the Clausius-Clapeyron equation, the slope of the resulting straight line is equal to -ΔvapH/R, where R is the ideal gas constant. From this slope, the enthalpy of vaporization can be calculated.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of thermodynamic properties.

Caption: Workflow for Determining Enthalpy of Formation.

Caption: Workflow for Determining Heat Capacity.

Caption: Workflow for Determining Enthalpy of Vaporization.

Solubility of sec-Butylcyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of sec-butylcyclohexane in a range of common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility based on the principle of "like dissolves like" and provides a generalized experimental protocol for determining precise solubility values. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound and in designing appropriate experimental procedures for their specific applications.

Introduction

This compound (C₁₀H₂₀) is a cycloalkane with a secondary butyl group attached to a cyclohexane ring. Its chemical structure, being nonpolar, is the primary determinant of its solubility in various organic solvents. Understanding the solubility of this compound is crucial in various applications, including its use as a solvent, in chemical synthesis, and as a component in fuel blends. This guide outlines the expected solubility behavior and provides a robust framework for its experimental determination.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High / Miscible | Both solute and solvents are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |

| Nonpolar Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High / Miscible | The nonpolar nature of both this compound and aromatic hydrocarbons promotes miscibility. |

| Halogenated Hydrocarbons | Carbon Tetrachloride, Chloroform, Dichloromethane | High / Miscible | These solvents have low polarity and can effectively solvate nonpolar molecules like this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity due to the oxygen atom, but the hydrocarbon portion allows for good interaction with this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are more polar than ethers, which may limit the solubility of the nonpolar this compound. |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Low | The high polarity and hydrogen bonding capabilities of alcohols make them poor solvents for nonpolar hydrocarbons. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | The high polarity of these solvents leads to unfavorable interactions with the nonpolar this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for determining the solubility of liquids.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Glass vials with airtight caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and filters

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a series of glass vials. The presence of a distinct second phase of this compound is necessary to ensure saturation.

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the phases to separate.

-

Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe. Avoid disturbing the undissolved this compound phase.

-

Filter the aliquot through a suitable syringe filter to remove any suspended micro-droplets of the solute.

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

-

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the general principle governing the solubility of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in readily accessible literature, its solubility behavior can be reliably predicted based on its nonpolar chemical structure. It is expected to be highly soluble in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the provided generalized experimental protocol offers a solid foundation for accurate determination. Researchers are encouraged to perform their own measurements to obtain data specific to their experimental conditions.

Conformational Analysis of sec-Butylcyclohexane and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of substituted cyclohexanes are of paramount importance in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This technical guide provides a comprehensive analysis of the conformational landscape of sec-butylcyclohexane, a substituted cyclohexane with notable steric and stereochemical complexity. We delve into the isomers of this compound, the energetic differences between their various chair and non-chair conformations, and the experimental and computational methodologies employed to elucidate these properties. This guide summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to clarify complex conformational relationships, serving as a critical resource for researchers in the field.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interplay of steric interactions, particularly 1,3-diaxial interactions, governs the conformational equilibrium. The energetic preference of a substituent for the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

Isomers of this compound

The sec-butyl substituent introduces significant conformational complexity due to its own stereochemistry and its placement on the cyclohexane ring. The isomers of this compound can be categorized as follows:

-

Monosubstituted this compound: This exists as a pair of enantiomers, (R)-sec-butylcyclohexane and (S)-sec-butylcyclohexane, arising from the chiral center in the sec-butyl group. Each enantiomer exists as a mixture of two chair conformers in rapid equilibrium.

-

Disubstituted sec-Butylcyclohexanes: When a second substituent is present on the cyclohexane ring, cis and trans diastereomers are possible, in addition to the chirality of the sec-butyl group(s). The relative stability of these isomers depends on the substitution pattern (1,2-, 1,3-, or 1,4-) and the ability of the molecule to adopt a low-energy chair conformation that minimizes steric strain.

Quantitative Conformational Analysis

The steric demand of the sec-butyl group is intermediate between that of an ethyl and an isopropyl group. While a precise, experimentally determined A-value is not extensively reported, it is estimated to be in the range of 2.0-2.2 kcal/mol. This value is critical for predicting the equilibrium populations of the axial and equatorial conformers of monosubstituted this compound and for estimating the relative stabilities of disubstituted isomers.

A-Values of Common Alkyl Substituents

For comparative purposes, the A-values for several common alkyl substituents are presented below.

| Substituent | A-value (kcal/mol) |

| Methyl | 1.7 |

| Ethyl | 1.75 |

| Isopropyl | 2.15 |

| sec-Butyl (estimated) | 2.0 - 2.2 |

| tert-Butyl | ~5.0 |

Note: A-values can vary slightly depending on the experimental conditions and the method of determination.

Conformational Energies of Disubstituted sec-Butylcyclohexanes

The relative stabilities of cis and trans isomers of disubstituted sec-butylcyclohexanes are determined by the energetic penalties associated with axial substituents and gauche interactions between adjacent substituents. In the absence of specific experimental data for di-sec-butylcyclohexanes, the principles can be illustrated using the estimated A-value for the sec-butyl group.

For example, in a 1,4-disubstituted cyclohexane, the trans isomer can exist in a diequatorial conformation, which is generally the most stable. The cis isomer, however, must have one axial and one equatorial substituent. The energy difference between the most stable conformations of the cis and trans isomers would be approximately the A-value of the sec-butyl group.

In cases of severe steric hindrance, such as in cis-1,4-di-tert-butylcyclohexane, the energetic cost of placing a bulky group in an axial position can be so high that the molecule adopts a non-chair conformation, such as a twist-boat, to alleviate the strain.[1][2] Given the significant steric bulk of the sec-butyl group, similar behavior might be anticipated in highly crowded di-sec-butylcyclohexane isomers.

Visualization of Conformational Isomers

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria for monosubstituted and disubstituted sec-butylcyclohexanes.

Experimental and Computational Protocols

Experimental Determination of Conformational Energies

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental technique for determining conformational equilibria and energy barriers.

Protocol for Low-Temperature NMR Spectroscopy:

-

Sample Preparation: A dilute solution of the this compound derivative is prepared in a deuterated solvent with a low freezing point (e.g., deuterated chloroform, dichloromethane, or toluene). Tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition:

-

A room temperature spectrum is acquired to observe the time-averaged signals.

-

The temperature is gradually lowered until the rate of chair-chair interconversion becomes slow on the NMR timescale. This results in the decoalescence of the averaged signals into separate signals for the axial and equatorial conformers.

-

Spectra are recorded at several temperatures below the coalescence point.

-

-

Data Analysis:

-

Signal Assignment: The signals for the axial and equatorial conformers are assigned based on their chemical shifts and coupling constants. Typically, axial protons are more shielded (appear at a lower chemical shift) than equatorial protons.

-

Integration: The relative populations of the two conformers at each temperature are determined by integrating the corresponding signals.

-

Equilibrium Constant (K) Calculation: The equilibrium constant is calculated from the ratio of the integrated areas of the equatorial and axial conformer signals.

-

Gibbs Free Energy (ΔG) Calculation: The free energy difference is calculated using the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

Enthalpy (ΔH) and Entropy (ΔS) Determination: A van't Hoff plot (lnK vs. 1/T) is constructed from the data at different temperatures. The slope of the line is equal to -ΔH/R, and the y-intercept is equal to ΔS/R.

-

Computational Methods for Conformational Analysis

Computational chemistry provides a powerful means to model and predict the conformational energies and geometries of molecules.

Protocol for Computational Conformational Analysis:

-

Initial Structure Generation: The 3D structures of the different conformers of this compound are generated using a molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface. This is often done using molecular mechanics force fields (e.g., MMFF, AMBER).

-

Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using quantum mechanics methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).

-

Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated by comparing their total energies, including thermal corrections. These calculated energy differences can be directly compared with experimental A-values.

-

Transition State Search (Optional): To determine the energy barrier for the interconversion between conformers (e.g., ring flip), a transition state search can be performed. The transition state structure is characterized by a single imaginary frequency.

Conclusion